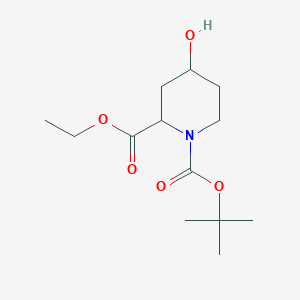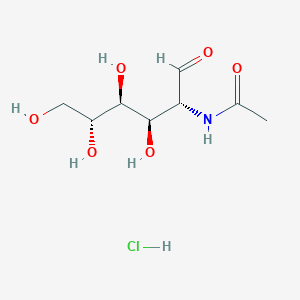
N-Acetyl-D-glucosaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-glucosaminehydrochloride is a derivative of the monosaccharide glucose. It is an amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is found in bacterial and fungal cell walls. It is also a monomeric unit of chitin, which forms the exoskeleton of many arthropods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosaminehydrochloride can be synthesized through the hydrolysis of chitin using acids such as hydrochloric acid or sulfuric acid. This process involves breaking down chitin, a linear polymer of N-acetylglucosamine, extracted from crab and shrimp shells .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods. For example, chitinase can be used to convert chitin powders into this compound. This method is efficient and allows for high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-glucosaminehydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid, perchloric acid, or phosphoric acid.
Oxidation and Reduction: These reactions can occur under subcritical and supercritical water conditions, leading to a wide range of products such as glycolic acid, acetic acid, and formic acid.
Major Products
The major products formed from these reactions include glycolic acid, acetic acid, formic acid, and various nitrogen-containing heterocyclic compounds .
Aplicaciones Científicas De Investigación
N-Acetyl-D-glucosaminehydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemicals.
Medicine: Used in the treatment and prevention of osteoarthritis.
Industry: Utilized in the production of biodegradable plastics and as a component in various cosmetic products.
Mecanismo De Acción
The mechanism of action of N-Acetyl-D-glucosaminehydrochloride involves its role in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue. These proteoglycans contain glycosaminoglycans, which include derivatives of glucosamine. The compound is vital for the function of articular cartilage, providing it with shock-absorbing properties .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglucosamine: A general term that may encompass different isomers, including the less common L-isomer.
Glucosamine: An amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group.
Uniqueness
N-Acetyl-D-glucosaminehydrochloride is unique due to its specific stereochemical configuration at the C-2 position, making it the biologically active and naturally occurring form. This configuration is crucial for its biological functions and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C8H16ClNO6 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C8H15NO6.ClH/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H/t5-,6+,7+,8+;/m0./s1 |
Clave InChI |
QYYPORNWWLMISD-ANJNCBFHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.Cl |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


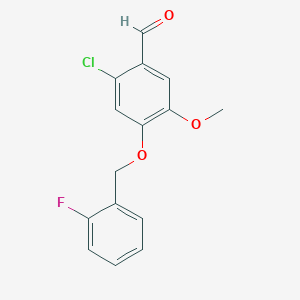
![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
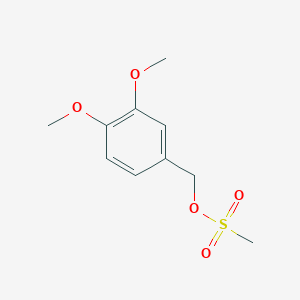

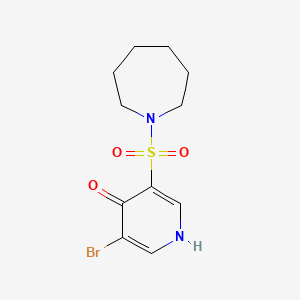
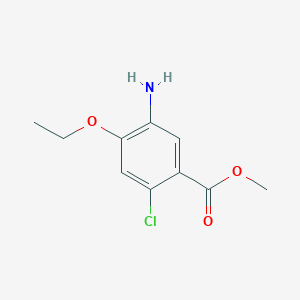
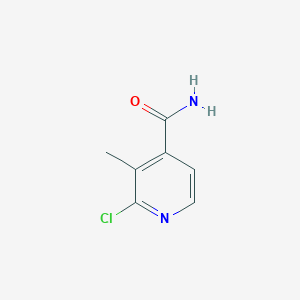
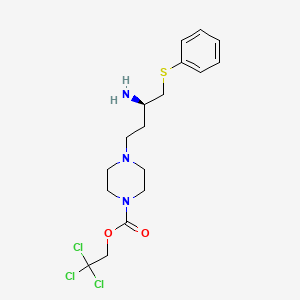
![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
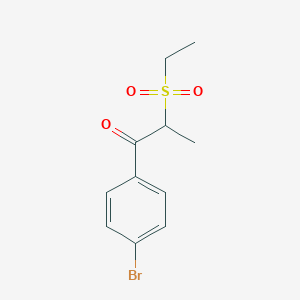
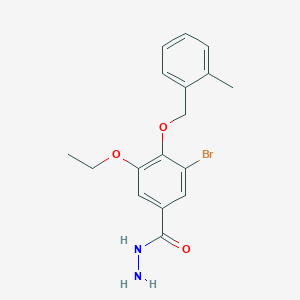
![N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide](/img/structure/B13009269.png)
